

physicochemical properties of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Ethyl 3-

Compound Name: **hydroxybicyclo[3.1.0]hexane-6-carboxylate**

Cat. No.: **B3060347**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate**

Introduction: The Bicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery

The bicyclo[3.1.0]hexane ring system is a conformationally restricted carbocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent bioisostere for various cyclic moieties, including the furanose ring of nucleosides.^{[1][2]} By replacing the flexible ribose core with this rigid scaffold, chemists can lock the conformation of a ligand, often leading to enhanced binding affinity and selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs).^{[1][2]} **Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate** is a key building block within this chemical space, incorporating the core bicyclic system functionalized with both a hydroxyl group and an ethyl ester, providing versatile handles for further synthetic elaboration. This guide offers a detailed examination of its fundamental physicochemical properties, analytical characterization methodologies, and its relevance to researchers and drug development professionals.

Core Chemical Identity and Properties

The foundational step in evaluating any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from reaction planning and purification to formulation and regulatory documentation.

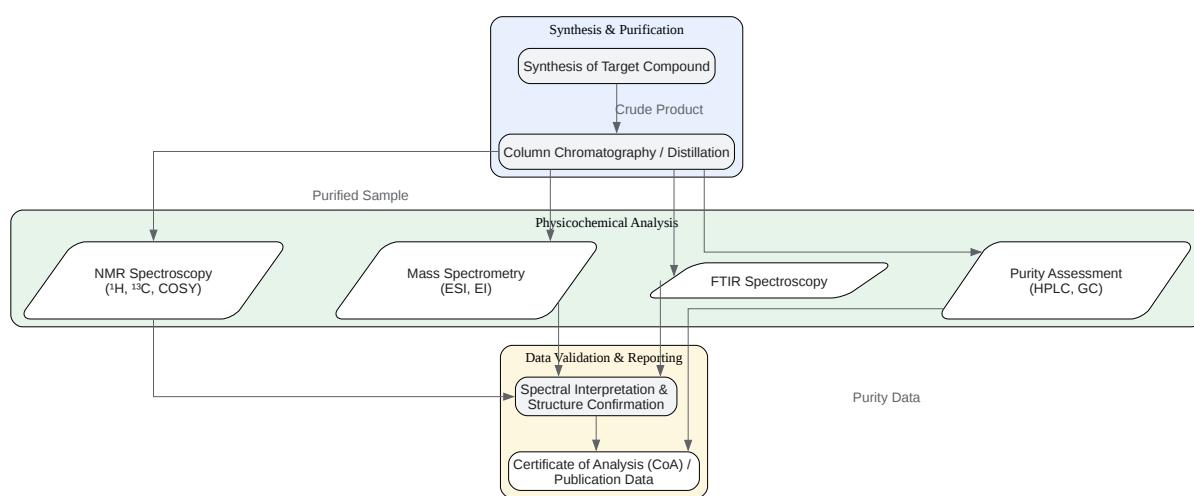
Property	Value	Source
CAS Number	26786-36-7	[3] [4] [5]
Molecular Formula	C ₉ H ₁₄ O ₃	[3] [6] [7]
Molecular Weight	170.21 g/mol	[3] [6] [7]
Synonym(s)	Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester	[3]
SMILES	O=C(C1C2CC(O)CC12)OCC	[3]
InChIKey	UJQGBLCKEKGWPH-UHFFFAOYSA-N	[7]
Physical State	Not available; likely a colorless oil or low-melting solid at room temperature.	[6]
Purity	≥95-97% (as commercially available)	[3] [8]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in public literature and would need to be determined empirically.[\[6\]](#)

Computational Chemistry Insights for Drug Development

In silico predictions provide valuable, early-stage insights into a molecule's potential drug-like properties, guiding synthetic priorities and experimental design. These parameters help assess factors like membrane permeability and oral bioavailability.

Parameter	Predicted Value	Significance in Drug Discovery
Topological Polar Surface Area (TPSA)	46.53 Å ²	[3]
LogP (Octanol-Water Partition Coeff.)	0.5664	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	2	[3]


The predicted TPSA of 46.53 Å² is well below the 140 Å² threshold often associated with good cell permeability. The LogP value of approximately 0.57 indicates a balanced hydrophilic-lipophilic character, which is often favorable for oral absorption.[3] With only two rotatable bonds, the molecule possesses the conformational rigidity that is a hallmark of the bicyclo[3.1.0]hexane scaffold, a desirable trait for achieving high-affinity binding to biological targets.[3]

Analytical Characterization: A Methodological Framework

Proper structural confirmation and purity assessment are non-negotiable in scientific research. While specific spectra for this exact compound are not publicly curated, the following section outlines the standard, self-validating protocols a researcher would employ for its characterization.

General Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a novel or synthesized batch of **Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate**.

[Click to download full resolution via product page](#)

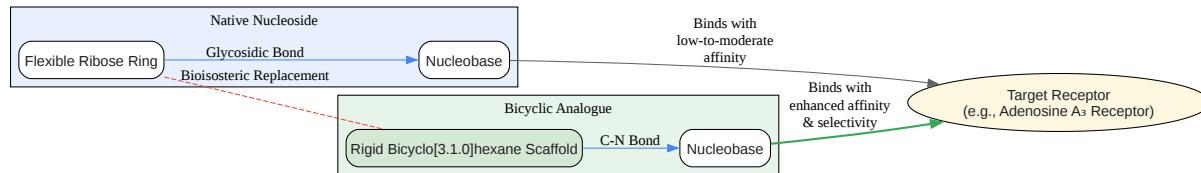
Caption: General Analytical Workflow for Physicochemical Characterization.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the carbon-hydrogen framework and establish stereochemical relationships.
- Methodology:
 - Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire a ^1H NMR spectrum. Expected signals would include a triplet and quartet for the ethyl group, and a complex series of multiplets for the bicyclic protons. The proton attached to the hydroxyl-bearing carbon would appear as a distinct signal.
 - Acquire a ^{13}C NMR spectrum. Key signals would include the carbonyl carbon of the ester (~170 ppm), the carbon bearing the hydroxyl group (~70 ppm), the ethoxy carbons, and the aliphatic carbons of the bicyclic system.
 - (Optional) Perform 2D NMR experiments like COSY (^1H - ^1H correlation) to establish proton connectivity and HSQC/HMBC (^1H - ^{13}C correlation) to assign carbons definitively.

B. Mass Spectrometry (MS)


- Objective: To determine the compound's molecular weight and confirm its elemental composition.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI).
 - For ESI, observe the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 171.10, or other adducts like $[\text{M}+\text{Na}]^+$.^[7]
 - High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula ($\text{C}_9\text{H}_{14}\text{O}_3$) by comparing the measured accurate mass to the theoretical mass.

C. Infrared (IR) Spectroscopy

- Objective: To identify key functional groups present in the molecule.
- Methodology:
 - Place a small drop of the neat liquid sample (if oil) or prepare a thin film on a salt plate (NaCl or KBr). If a solid, prepare a KBr pellet or use an ATR accessory.
 - Acquire the spectrum.
 - Expected Absorptions:
 - A strong, broad peak around 3400 cm^{-1} corresponding to the O-H stretch of the alcohol.
 - A strong, sharp peak around 1730 cm^{-1} for the C=O stretch of the ester.
 - C-H stretching peaks just below 3000 cm^{-1} .
 - C-O stretching peaks in the $1300\text{-}1000\text{ cm}^{-1}$ region.

Role in Medicinal Chemistry: A Rigid Nucleoside Mimic

The primary value of the bicyclo[3.1.0]hexane scaffold lies in its application as a conformationally locked isostere of ribose in nucleoside analogues.^[1] This structural modification has been pivotal in the development of potent and selective ligands for adenosine and P2Y receptors.^{[2][9]}

[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement of ribose with a bicyclo[3.1.0]hexane scaffold.

By replacing the flexible furanose ring with the rigid bicyclic system, the resulting nucleoside analogue is "locked" into a specific conformation (typically the "North" conformation).[1] This pre-organization reduces the entropic penalty of binding to a receptor, often resulting in a significant increase in potency and selectivity.[1][2] **Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate** serves as a valuable starting material for synthesizing these advanced analogues, where the hydroxyl and ester groups provide points for attaching nucleobases and other functional groups.[9]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound.

- Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3][6] For long-term storage, refrigeration is often recommended.[5][6]
- Stability: It is stable under recommended storage conditions.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents.[6]
- Safety: Standard laboratory personal protective equipment (PPE), including gloves and eye protection, should be worn.[6] Work should be conducted in a well-ventilated area or fume hood to avoid inhalation.[6]

Conclusion

Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is more than a simple organic molecule; it is a strategically designed building block for creating sophisticated therapeutic agents. Its physicochemical profile, characterized by a rigid carbocyclic core and versatile functional groups, makes it an ideal starting point for exploring conformationally restricted pharmacophores. While comprehensive experimental data requires empirical determination, its predicted drug-like properties are promising. The true value of this compound is realized in its application as a bioisostere, enabling the synthesis of potent and selective receptor ligands that have advanced the fields of GPCR research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzylloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate [cymitquimica.com]
- 5. 26786-36-7 · ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate · ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. aksci.com [aksci.com]
- 7. PubChemLite - Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 8. cacheby.com [cacheby.com]
- 9. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL

SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical properties of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060347#physicochemical-properties-of-ethyl-3-hydroxybicyclo-3-1-0-hexane-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com